1-Chloro-2-(ethylsulfonyl)ethane

Description

The exact mass of the compound 1-Chloro-2-(ethylsulfonyl)ethane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 510661. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Chloro-2-(ethylsulfonyl)ethane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloro-2-(ethylsulfonyl)ethane including the price, delivery time, and more detailed information at info@benchchem.com.

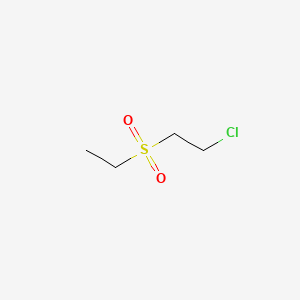

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-ethylsulfonylethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9ClO2S/c1-2-8(6,7)4-3-5/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSZGZNMFUXOAFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70179737 | |

| Record name | Ethane, 1-chloro-2-(ethylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25027-40-1 | |

| Record name | 1-Chloro-2-(ethylsulfonyl)ethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25027-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethane, 1-chloro-2-(ethylsulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025027401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 25027-40-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=510661 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethane, 1-chloro-2-(ethylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-2-(ethanesulfonyl)ethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Chloro-2-(ethylsulfonyl)ethane physical properties

An In-depth Technical Guide to the Physicochemical Properties of 1-Chloro-2-(ethylsulfonyl)ethane

Introduction

1-Chloro-2-(ethylsulfonyl)ethane, identified by CAS Number 25027-40-1, is a bifunctional organic compound featuring both a chloro group and an ethylsulfonyl group.[1] This structure makes it a valuable intermediate in various synthetic applications, particularly in the development of pharmaceuticals and agrochemicals.[2] The presence of a reactive chloroalkane and a polar sulfone moiety imparts a unique combination of physical and chemical properties that are critical for its role as a molecular building block. This guide provides a comprehensive overview of its core physical properties, spectroscopic characteristics, synthesis, and safety considerations, tailored for researchers and drug development professionals.

Core Physical and Chemical Properties

1-Chloro-2-(ethylsulfonyl)ethane is a solid at standard temperature, often appearing as a light yellow to yellow substance.[2] Its melting point of 19.8 °C means it can also be encountered as a liquid or semi-solid in warmer laboratory environments.[2] The high boiling point is indicative of the strong intermolecular forces imparted by the highly polar sulfone group.

A summary of its key physical properties is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 25027-40-1 | [1] |

| Molecular Formula | C₄H₉ClO₂S | [1][2] |

| Molecular Weight | 156.63 g/mol | [1][2] |

| Physical Form | Solid, may be liquid or semi-solid | [2] |

| Melting Point | 19.8 °C | [2] |

| Boiling Point | 292.6 °C at 760 mmHg | [2] |

| Density | 1.2836 g/cm³ at 16 °C | [2] |

| Flash Point | 130.7 °C (267.3 °F) | |

| SMILES String | CCS(=O)(=O)CCCl | |

| InChI Key | SSZGZNMFUXOAFG-UHFFFAOYSA-N |

Spectroscopic Characterization: A Predictive Approach

Due to a scarcity of publicly available experimental spectra for 1-Chloro-2-(ethylsulfonyl)ethane, this section presents predicted data based on established spectroscopic principles.[3] This approach provides researchers with a reliable framework for the identification and characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the carbon-hydrogen framework. The predicted chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom and the sulfonyl group.

Predicted ¹H NMR Data (CDCl₃, 400 MHz) [3]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Causality |

|---|---|---|---|---|

| ~3.9 - 4.1 | Triplet | 2H | -SO₂-CH₂-CH₂ -Cl | Deshielded by the adjacent chlorine atom. |

| ~3.5 - 3.7 | Triplet | 2H | -SO₂-CH₂ -CH₂-Cl | Deshielded by the strongly electron-withdrawing sulfonyl group. |

| ~3.2 - 3.4 | Quartet | 2H | CH₃-CH₂ -SO₂- | Adjacent to the sulfonyl group and coupled to the methyl protons. |

| ~1.4 - 1.6 | Triplet | 3H | CH₃ -CH₂-SO₂- | Represents the terminal methyl group in the ethyl chain. |

Predicted ¹³C NMR Data (CDCl₃, 100 MHz) [3]

| Chemical Shift (δ) ppm | Assignment | Causality |

|---|---|---|

| ~55 - 60 | -SO₂-CH₂ -CH₂-Cl | Carbon atom directly attached to the electron-withdrawing sulfonyl group. |

| ~50 - 55 | CH₃-CH₂ -SO₂- | Carbon atom of the ethyl group attached to the sulfonyl group. |

| ~40 - 45 | -SO₂-CH₂-CH₂ -Cl | Carbon atom bearing the chlorine atom. |

| ~5 - 10 | CH₃ -CH₂-SO₂- | Terminal methyl carbon, least affected by electronegative groups. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The most prominent features in the spectrum of 1-Chloro-2-(ethylsulfonyl)ethane are the very strong stretching vibrations of the sulfone (SO₂) group.

Predicted Infrared (IR) Absorption Data [3]

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

|---|---|---|

| 2980 - 2850 | C-H stretch (alkane) | Medium |

| 1470 - 1430 | C-H bend (alkane) | Medium |

| 1350 - 1300 | SO₂ asymmetric stretch | Strong |

| 1150 - 1100 | SO₂ symmetric stretch | Strong |

| 750 - 600 | C-Cl stretch | Medium-Strong |

Protocol for Spectroscopic Analysis

To ensure verifiable results, the following standard protocols should be employed for data acquisition.

Synthesis and Reactivity

Understanding the synthesis of 1-Chloro-2-(ethylsulfonyl)ethane provides insight into its chemical nature. A common laboratory-scale synthesis involves the oxidation of its sulfide precursor, 2-chloroethyl ethyl sulfide. This transformation is a key step that installs the electron-withdrawing sulfone group, significantly altering the molecule's polarity and reactivity.

The reactivity of this compound is dominated by the alkyl chloride functionality, which is a good electrophile for nucleophilic substitution reactions. This allows for the introduction of various functional groups, making it a versatile building block in multi-step syntheses.

Safety and Handling

From a safety perspective, 1-Chloro-2-(ethylsulfonyl)ethane is classified as an irritant.[1]

-

Hazard Statement: H319 - Causes serious eye irritation.[1]

-

Signal Word: Warning.[1]

-

GHS Pictogram: GHS07 (Exclamation Mark).[1]

Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves.

-

Handle in a well-ventilated area or a chemical fume hood to avoid inhalation.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a dry, room-temperature environment.[2]

Industrial and Research Applications

The utility of 1-Chloro-2-(ethylsulfonyl)ethane stems from its bifunctional nature. It serves as a crucial intermediate in several key areas:

-

Pharmaceuticals: It is used as a building block for creating more complex active pharmaceutical ingredients (APIs). The sulfone group can act as a bioisostere for other functional groups or improve the pharmacokinetic properties of a drug candidate.[2]

-

Agrochemicals: It is employed in the synthesis of herbicides and pesticides, where the final molecular structure is tailored for specific biological activity.[2]

-

Specialty Chemicals: The compound can be used to produce sulfonyl-containing polymers or surfactants, where the sulfone group contributes to properties like thermal stability or solubility.[2]

Conclusion

1-Chloro-2-(ethylsulfonyl)ethane is a key chemical intermediate with a well-defined set of physical properties. Its melting point near ambient temperature, high boiling point, and characteristic spectroscopic signatures make it readily identifiable. The compound's value in synthesis is derived from the reactive chloro group, which allows for facile derivatization, and the stable, polar sulfone group, which influences the properties of the final products. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in research and development.

References

-

MySkinRecipes. (n.d.). 1-Chloro-2-(ethylsulfonyl)ethane. Retrieved from [Link]

-

Chemsigma. (n.d.). 1-chloro-2-(ethylsulfonyl)ethane [ 25027-41 ]. Retrieved from [Link]

-

Miller, T. M., et al. (2008). Kinetics of ion-molecule reactions with 2-chloroethyl ethyl sulfide at 298 K: a search for CIMS schemes for mustard gas. Journal of the American Society for Mass Spectrometry, 19(10), 1563–1574. [Link]

-

PubChem. (n.d.). 2-Chloroethyl ethyl sulfide. Retrieved from [Link]

-

Deakyne, C. A., et al. (2014). Mechanistic Insights into the Hydrolysis of 2-Chloroethyl Ethyl Sulfide: The Expanded Roles of Sulfonium Salts. The Journal of Organic Chemistry, 79(4), 1629–1637. [Link]

- Chen, Y., et al. (2019). Chemical Safety Concerns of Sulfur Mustard Analog, 2-Chloroethyl Ethyl Sulfide, in Laboratory Study. Annals of Military and Health Sciences Research, 17(3), e94957.

-

New Jersey Department of Health. (n.d.). Right to Know Hazardous Substance Fact Sheet: ETHANESULFONYL CHLORIDE, 2-CHLORO-. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-chloro-2-(ethylsulfonyl)ethane (C4H9ClO2S). Retrieved from [Link]

-

Giannakoudakis, D. A., et al. (2019). The possible reactive decomposition pathways of 2-chloroethyl ethyl sulfide. ResearchGate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1-Chloro-2-ethoxyethane (CAS 628-34-2). Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Chloroethanesulfonyl chloride. Retrieved from [Link]

-

NIST. (n.d.). Ethane, 1-chloro-2-fluoro-. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 1-Chloro-2-(ethylsulfonyl)ethane: Structure, Analysis, and Synthetic Applications

Abstract

This technical guide provides a comprehensive examination of 1-Chloro-2-(ethylsulfonyl)ethane (CAS No. 25027-40-1), a bifunctional electrophilic building block crucial for the synthesis of complex organic molecules.[1][2][3][4] As a valued intermediate, its utility spans the development of active pharmaceutical ingredients (APIs) and novel agrochemicals.[1] This document consolidates essential knowledge on its molecular structure, bonding characteristics, and spectroscopic profile. Furthermore, it presents field-proven, step-by-step protocols for its synthesis and characterization, designed to provide researchers and drug development professionals with a practical and scientifically rigorous resource. The causality behind key experimental choices is elucidated to empower users with a deeper understanding of the underlying chemical principles.

Molecular Structure and Bonding

1-Chloro-2-(ethylsulfonyl)ethane, with the molecular formula C₄H₉ClO₂S, possesses a unique structure that dictates its reactivity.[5][6] The molecule is composed of a central sulfonyl group (SO₂) flanked by an ethyl group on one side and a 2-chloroethyl group on the other.

The core of its functionality lies in the powerful electron-withdrawing nature of the sulfonyl group. This moiety significantly influences the electron density across the molecule. The carbon atom bonded to the chlorine (C-Cl) is rendered highly electrophilic, not only by the electronegativity of the chlorine atom but also by the inductive effect of the adjacent sulfonyl group. This activation makes the chlorine atom a proficient leaving group in nucleophilic substitution reactions. The protons on the carbons adjacent to the sulfonyl group are also acidified, which can be a factor in certain base-mediated reactions.

Caption: 2D structure of 1-Chloro-2-(ethylsulfonyl)ethane.

Physicochemical and Spectroscopic Profile

Understanding the physical properties and spectroscopic signature of a compound is a prerequisite for its effective use in synthesis and for quality control. Due to the limited availability of published experimental spectra for this specific compound, the following section provides predicted data based on established spectroscopic principles, alongside validated physical properties.[7]

Physical Properties

The compound is typically a light yellow liquid or low-melting solid at room temperature.[1] This dual-phase nature necessitates careful handling and storage considerations, as outlined in the safety section.

| Property | Value | Source |

| CAS Number | 25027-40-1 | [2][3] |

| Molecular Formula | C₄H₉ClO₂S | [5] |

| Molecular Weight | 156.63 g/mol | [2][6] |

| Appearance | Light Yellow to Yellow Liquid or Solid | [1] |

| Melting Point | 19.8 °C (lit.) | [1] |

| Boiling Point | 292.6 °C at 760 mmHg (lit.) | [1] |

| Density | 1.2836 g/cm³ at 16 °C (lit.) | [1] |

Predicted Spectroscopic Data

The following data are predicted based on the known structure of 1-Chloro-2-(ethylsulfonyl)ethane and are presented as a guide for characterization.[7]

Table 2: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz) [7]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~3.9 - 4.1 | Triplet | 2H | -SO₂-CH₂-CH₂-Cl |

| ~3.5 - 3.7 | Triplet | 2H | -SO₂-CH₂-CH₂-Cl |

| ~3.2 - 3.4 | Quartet | 2H | CH₃-CH₂-SO₂- |

| ~1.4 - 1.6 | Triplet | 3H | CH₃-CH₂-SO₂- |

Table 3: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz) [7]

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~55 - 60 | -SO₂-CH₂-CH₂-Cl |

| ~50 - 55 | CH₃-CH₂-SO₂- |

| ~40 - 45 | -SO₂-CH₂-CH₂-Cl |

| ~5 - 10 | CH₃-CH₂-SO₂- |

Table 4: Predicted Infrared (IR) Absorption Data [7]

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

|---|---|---|

| 2980 - 2850 | C-H stretch (alkane) | Medium |

| 1470 - 1430 | C-H bend (alkane) | Medium |

| 1350 - 1300 | SO₂ asymmetric stretch | Strong |

| 1150 - 1100 | SO₂ symmetric stretch | Strong |

| 750 - 600 | C-Cl stretch | Medium-Strong |

Synthesis and Experimental Protocols

A reliable synthetic route and robust analytical methods are paramount for ensuring the purity and identity of a chemical intermediate. This section details a common synthetic pathway and provides self-validating protocols for spectroscopic analysis.

Synthesis: Oxidation of 1-Chloro-2-(ethylsulfanyl)ethane

The most direct and industrially scalable synthesis of 1-Chloro-2-(ethylsulfonyl)ethane involves the oxidation of its sulfide precursor, 1-Chloro-2-(ethylsulfanyl)ethane (CAS 693-07-2).[8] Hydrogen peroxide (H₂O₂) is an ideal oxidant for this transformation as its only byproduct is water, aligning with green chemistry principles.[1][9] Various catalysts can facilitate this reaction; the following is a generalized protocol adaptable to common laboratory setups.

Caption: Plausible synthesis via oxidation of the sulfide precursor.

Experimental Protocol: Synthesis

-

Reactor Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-Chloro-2-(ethylsulfanyl)ethane (1.0 equiv.) in a suitable solvent such as ethanol.

-

Catalyst Addition: Add a catalytic amount of an appropriate catalyst (e.g., methyltrioxorhenium (MTO), ~1 mol%).[1]

-

Oxidant Addition: Cool the mixture in an ice bath. Add 30-35% hydrogen peroxide (2.2 equiv.) dropwise via the dropping funnel, ensuring the internal temperature remains below 25 °C. Causality Note: The dropwise addition and cooling are critical to control the exothermic reaction and prevent over-oxidation or side reactions.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium sulfite to destroy excess peroxide. Extract the product into an organic solvent (e.g., dichloromethane). Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure 1-Chloro-2-(ethylsulfonyl)ethane.

Protocols for Spectroscopic Characterization

The following protocols outline the steps for acquiring the necessary spectroscopic data to confirm the identity and purity of the synthesized compound.

Caption: General workflow for spectroscopic analysis.[7]

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy [7]

-

Objective: To determine the carbon-hydrogen framework of the molecule.

-

Sample Preparation: Dissolve approximately 5-10 mg of 1-Chloro-2-(ethylsulfonyl)ethane in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Causality Note: A deuterated solvent is used because it is "invisible" in ¹H NMR, preventing solvent signals from overwhelming the analyte signals.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire a one-dimensional proton spectrum using standard parameters (90° pulse, 1-2 sec relaxation delay). Accumulate sufficient scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum with proton decoupling. A larger number of scans is required due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak.

Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy [7]

-

Objective: To identify the functional groups present in the molecule, particularly the characteristic strong S=O stretches of the sulfonyl group.

-

Sample Preparation: Prepare a thin film by placing a drop of the liquid sample between two KBr or NaCl salt plates. Causality Note: Salt plates are used because they are transparent to infrared radiation in the analytical range.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: First, record a background spectrum of the empty sample compartment to subtract atmospheric interferences (e.g., CO₂, H₂O). Then, acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Protocol: Mass Spectrometry (MS) [7]

-

Objective: To determine the molecular weight and fragmentation pattern, confirming the overall structure.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically after separation by gas chromatography (GC-MS).

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. This high-energy method induces reproducible fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole).

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The fragmentation pattern is analyzed to deduce the structure.

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. connectsci.au [connectsci.au]

- 4. Page loading... [wap.guidechem.com]

- 5. Sulfone synthesis by oxidation [organic-chemistry.org]

- 6. US3268430A - Process for preparing anhydrous chlorooxirane and chloroacetaldehyde - Google Patents [patents.google.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. 1-CHLORO-2-(ETHYLSULFANYL)ETHANE | CAS 693-07-2 [matrix-fine-chemicals.com]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-Chloro-2-(ethylsulfonyl)ethane: A Strategic Precursor for Covalent Drug Discovery

Introduction

In the landscape of modern drug development, particularly in the realm of targeted covalent inhibitors, the strategic selection of reactive chemical intermediates is paramount. 1-Chloro-2-(ethylsulfonyl)ethane (CAS Number: 25027-40-1) has emerged as a key building block for medicinal chemists and researchers.[1] While unassuming in its stable chloroalkane form, this compound serves as a masked and readily accessible precursor to the highly reactive Michael acceptor, ethyl vinyl sulfone. Its utility lies in its capacity for controlled, in-situ generation of this reactive species, enabling the precise covalent modification of biological nucleophiles, most notably the thiol side chain of cysteine residues in proteins.[2][3]

This technical guide provides an in-depth exploration of 1-Chloro-2-(ethylsulfonyl)ethane, designed for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, synthesis, core reactivity, and mechanistic action, and provide field-proven insights into its application. The narrative will elucidate the causality behind its use, moving beyond a simple recitation of facts to offer a deeper understanding of its strategic value in the synthesis of active pharmaceutical ingredients (APIs) and chemical probes.[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and analytical characteristics is the foundation of its effective application in a laboratory setting. The properties of 1-Chloro-2-(ethylsulfonyl)ethane are summarized below.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 25027-40-1 | [1] |

| Molecular Formula | C₄H₉ClO₂S | [1] |

| Molecular Weight | 156.63 g/mol | [1] |

| Appearance | Light yellow to yellow liquid or solid | [1] |

| Melting Point | 19.8 °C (lit.) | [1] |

| Boiling Point | 292.6 °C at 760 mmHg (lit.) | [1] |

| Density | 1.2836 g/cm³ at 16 °C (lit.) | [1] |

Predicted Spectroscopic Data

While experimental spectra for this specific intermediate are not widely published, its structure allows for reliable prediction of its spectroscopic signatures, which are crucial for reaction monitoring and quality control.[4]

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃) [4]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~3.9 - 4.1 | Triplet | 2H | -SO₂-CH₂-CH₂-Cl |

| ~3.5 - 3.7 | Triplet | 2H | -SO₂-CH₂-CH₂-Cl |

| ~3.2 - 3.4 | Quartet | 2H | CH₃-CH₂-SO₂- |

| ~1.4 - 1.6 | Triplet | 3H | CH₃-CH₂-SO₂- |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃) [4]

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~55 - 60 | -SO₂-CH₂-CH₂-Cl |

| ~50 - 55 | CH₃-CH₂-SO₂- |

| ~40 - 45 | -SO₂-CH₂-CH₂-Cl |

| ~5 - 10 | CH₃-CH₂-SO₂- |

Table 3: Predicted Infrared (IR) Absorption Data [4]

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

|---|---|---|

| 2980 - 2850 | C-H stretch (alkane) | Medium |

| 1350 - 1300 | SO₂ asymmetric stretch | Strong |

| 1150 - 1100 | SO₂ symmetric stretch | Strong |

| 750 - 600 | C-Cl stretch | Medium-Strong |

Synthesis and Availability

1-Chloro-2-(ethylsulfonyl)ethane is primarily used as a chemical intermediate and can be synthesized from readily available starting materials.[1] A common and efficient laboratory-scale synthesis involves the oxidation of the corresponding sulfide.

Synthetic Route: Oxidation of 2-Chloroethyl ethyl sulfide

The most direct route involves the oxidation of 2-Chloroethyl ethyl sulfide. This transformation can be achieved using various oxidizing agents, with potassium permanganate in an aqueous/organic co-solvent system being a documented method.[5]

This reaction provides a reliable pathway to the target compound, enabling its production for subsequent synthetic applications.[5]

Core Reactivity: The Gateway to Covalent Modification

The primary value of 1-Chloro-2-(ethylsulfonyl)ethane in drug development is not its intrinsic reactivity, but its function as a stable precursor to ethyl vinyl sulfone. This transformation is the critical step that "arms" the molecule for its intended biological purpose.

In-Situ Generation of Ethyl Vinyl Sulfone

In the presence of a non-nucleophilic base, 1-Chloro-2-(ethylsulfonyl)ethane undergoes a facile elimination reaction (E2 mechanism) to generate the highly electrophilic ethyl vinyl sulfone. The electron-withdrawing sulfonyl group acidifies the α-protons, facilitating their abstraction and the subsequent expulsion of the chloride leaving group.

Mechanism of Action: Thiol-Michael Addition

Once formed, ethyl vinyl sulfone is a potent Michael acceptor.[6] Its β-carbon is highly electron-deficient and susceptible to attack by soft nucleophiles. In a biological context, the thiol side chain of cysteine residues is a uniquely reactive nucleophile.[3] The reaction proceeds via a conjugate addition, or Thiol-Michael addition, to form a stable and irreversible thioether linkage.[7]

The high chemoselectivity of vinyl sulfones for thiols, even in the presence of other nucleophilic residues like lysine or histidine (especially at physiological pH), is a cornerstone of their utility.[3][8][9] This selectivity allows for targeted modification of specific cysteine residues on a protein surface, minimizing off-target reactions.[10]

This two-step process—elimination followed by Michael addition—is the fundamental principle that makes 1-Chloro-2-(ethylsulfonyl)ethane a powerful tool for designing covalent inhibitors. The resulting thioether sulfone bond is highly stable, leading to prolonged and often irreversible inactivation of the target protein.[11]

Applications in Drug Development and Bioconjugation

The ability to selectively and irreversibly modify cysteine residues has profound implications for drug discovery.

-

Targeted Covalent Inhibitors: Many enzymes, such as certain kinases and proteases, possess non-catalytic cysteine residues near their active sites. By incorporating the ethyl vinyl sulfone warhead (generated from its chloro precursor) into a ligand that binds reversibly to the active site, researchers can achieve both high affinity and irreversible inhibition.[12][13] This strategy can lead to drugs with enhanced potency and a prolonged duration of action.

-

Chemical Proteomics and Probe Development: The reactivity of ethyl vinyl sulfone can be harnessed to develop activity-based probes (ABPs). These probes are used to identify and profile the activity of entire enzyme families (e.g., cysteine proteases) within complex biological systems.[3]

-

Bioconjugation: The selective nature of the thiol-Michael addition makes it a valuable tool for linking molecules (e.g., fluorophores, PEG chains, or other drugs) to specific sites on proteins or antibodies, a key process in creating antibody-drug conjugates (ADCs) and other advanced therapeutics.

Experimental Protocols

The following protocols are provided as representative examples. As a Senior Application Scientist, I must emphasize that optimization of reaction conditions (e.g., solvent, temperature, stoichiometry, and reaction time) is critical for each specific application.

Protocol: In-Situ Generation and Thiol Conjugation

This protocol describes a general procedure for reacting 1-Chloro-2-(ethylsulfonyl)ethane with a generic thiol-containing molecule (R-SH).

Materials:

-

1-Chloro-2-(ethylsulfonyl)ethane

-

Thiol-containing substrate (R-SH)

-

Anhydrous, non-protic solvent (e.g., Acetonitrile, THF, DMF)

-

Non-nucleophilic base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA))

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a clean, dry, and inerted round-bottom flask, dissolve the thiol-containing substrate (1.0 equivalent) in the chosen anhydrous solvent.

-

To this solution, add the non-nucleophilic base (1.1 to 1.5 equivalents). Stir the mixture at room temperature for 10-15 minutes.

-

In a separate vial, prepare a solution of 1-Chloro-2-(ethylsulfonyl)ethane (1.1 equivalents) in a minimal amount of the same anhydrous solvent.

-

Add the solution of 1-Chloro-2-(ethylsulfonyl)ethane dropwise to the stirring solution of the thiol and base over 5-10 minutes.

-

Allow the reaction to stir at room temperature. Monitor the reaction progress by an appropriate analytical method (e.g., TLC, LC-MS). Reactions are typically complete within 2-12 hours.

-

Upon completion, quench the reaction by adding a mild aqueous acid (e.g., saturated NH₄Cl solution).

-

Perform a standard aqueous workup and extract the product with a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired thioether adduct.

Protocol: Spectroscopic Analysis Workflow

This workflow outlines the steps for characterizing the final product using the analytical techniques described in Section 1.2.[4]

Safety and Handling

Professional diligence requires a strict adherence to safety protocols when handling reactive chemical intermediates.

-

Hazard Identification: While specific GHS classifications for 1-Chloro-2-(ethylsulfonyl)ethane are not universally harmonized, related compounds like 2-chloroethanesulfonyl chloride are highly corrosive and toxic. It should be handled as a substance that causes severe skin burns and eye damage, and may be fatal if inhaled.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Work should be conducted in a well-ventilated chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[1]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.

Conclusion

1-Chloro-2-(ethylsulfonyl)ethane is a strategically valuable reagent whose utility is defined by its role as a stable, controllable precursor to the potent electrophile, ethyl vinyl sulfone. Its ability to facilitate the chemoselective and irreversible modification of cysteine residues underpins its application in the rational design of targeted covalent inhibitors and advanced bioconjugates. By understanding its synthesis, reactivity, and the mechanistic basis for its application, researchers and drug development professionals can effectively leverage this compound to advance the frontiers of medicinal chemistry and chemical biology.

References

-

Friedman, M., & Finley, J. W. (1975). Protein reactions with methyl and ethyl vinyl sulfones. International Journal of Peptide and Protein Research, 7(6), 481-486.

-

Chatani, S., Nair, D. P., & Bowman, C. N. (2013). Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization. Polymer Chemistry, 4(5), 1649-1658.

-

Scilit. (n.d.). Protein reactions with methyl and ethyl vinyl sulfones. Retrieved from Scilit.

-

MySkinRecipes. (n.d.). 1-Chloro-2-(ethylsulfonyl)ethane. Retrieved from MySkinRecipes.

-

ResearchGate. (n.d.). Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization. Request PDF.

-

Boutureira, O., & Bernardes, G. J. (2012). Vinyl Sulfone: A Multi-Purpose Function in Proteomics. In Proteomics. InTech.

-

Royal Society of Chemistry. (2012). Polymer Chemistry.

-

ResearchGate. (n.d.). Reaction engineering on amino acid models. (a) Reaction of vinyl....

-

ResearchGate. (n.d.). Thiol-Michael addition reaction involving a vinyl-sulfone group.

-

ChemScene. (n.d.). 1-Chloro-2-(2-chloroethanesulfonyl)ethane. Retrieved from ChemScene.

-

Black, D. A., Armentrout, B. A., & Black, W. C. (2003). Relative rates of Michael reactions of 2'-(phenethyl)thiol with vinyl sulfones, vinyl sulfonate esters, and vinyl sulfonamides relevant to vinyl sulfonyl cysteine protease inhibitors. Organic Letters, 5(11), 1967-1970.

-

Organic Chemistry Portal. (n.d.). An Economical and Convenient Synthesis of Vinyl Sulfones.

-

Friedman, M., & Finley, J. W. (1975). Reactions of proteins with ethyl vinyl sulfone. International Journal of Peptide and Protein Research, 7(6), 481-486.

-

ResearchGate. (n.d.). The present work: a) Direct synthesis of (E)‐vinyl sulfone from....

-

ChemicalBook. (n.d.). 1-chloro-2-(ethylsulfonyl)ethane synthesis. Retrieved from ChemicalBook.

-

ChemicalBook. (n.d.). Ethyl vinyl sulfone. Retrieved from ChemicalBook.

-

Organic Chemistry Portal. (n.d.). Vinyl sulfone synthesis by C-S coupling reactions.

-

Houtman, D. P. (1957). U.S. Patent No. 2,801,267. Washington, DC: U.S. Patent and Trademark Office.

-

BenchChem. (n.d.). Ethyl vinyl sulfone. Retrieved from BenchChem.

-

Smirnov, A., et al. (2022). Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX. eLife, 11, e78298.

-

Chemrio. (n.d.). ethylsulfonylethene; 2-Ethyl vinyl sulfone; (Ethylsulphonyl)ethylene. Retrieved from Chemrio.

-

Crescent Chemical Company. (n.d.). 1-CHLORO-2-(ETHYLSULFONYL)ETHANE. Retrieved from Crescent Chemical Company.

-

BenchChem. (n.d.). Spectroscopic Analysis of 1-Chloro-2-(ethylsulfonyl)ethane: A Technical Guide. Retrieved from BenchChem.

-

Al-Zoubi, R. M., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Saudi Chemical Society, 25(8), 101291.

-

National Center for Biotechnology Information. (n.d.). (Ethylsulfonyl)ethene. PubChem Compound Summary for CID 74680.

-

Santa Cruz Biotechnology. (n.d.). Ethyl vinyl sulfone. Retrieved from Santa Cruz Biotechnology.

-

Kopp, A. R., et al. (2011). Discovery of a Novel Class of Covalent Inhibitor for Aldehyde Dehydrogenases. Journal of Biological Chemistry, 286(50), 43296-43305.

-

Zhang, T., et al. (2020). Recent advances in the development of covalent inhibitors. Acta Pharmaceutica Sinica B, 10(7), 1195-1219.

-

BenchChem. (n.d.). Application of 1,2-Dianilinoethane in the Synthesis of Pharmaceuticals: Application Notes and Protocols. Retrieved from BenchChem.

-

RIT Digital Institutional Repository. (n.d.). Some reactions of 2-chloroethanesulfonyl chloride. Retrieved from RIT Digital Institutional Repository.

-

National Institute of Standards and Technology. (n.d.). 1-Chloro-2-ethoxyethane. In NIST Chemistry WebBook.

Sources

- 1. 1-Chloro-2-(ethylsulfonyl)ethane [myskinrecipes.com]

- 2. Protein reactions with methyl and ethyl vinyl sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 1-chloro-2-(ethylsulfonyl)ethane synthesis - chemicalbook [chemicalbook.com]

- 6. Ethyl vinyl sulfone | 1889-59-4 | Benchchem [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of a Novel Class of Covalent Inhibitor for Aldehyde Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Preparation of 1-Chloro-2-(ethylsulfonyl)ethane

Abstract

This technical guide provides a comprehensive overview of the synthesis and preparation of 1-Chloro-2-(ethylsulfonyl)ethane (CAS No. 25027-40-1), a key intermediate in the pharmaceutical and agrochemical industries. This document delves into the primary synthetic methodologies, offering detailed experimental protocols, mechanistic insights, and critical considerations for process optimization and safety. The content is tailored for researchers, scientists, and professionals engaged in drug development and fine chemical synthesis, emphasizing practical, field-proven insights to ensure both scientific integrity and successful replication.

Introduction and Significance

1-Chloro-2-(ethylsulfonyl)ethane is a bifunctional molecule featuring a reactive chloro group and an electron-withdrawing ethylsulfonyl moiety. This unique structural combination makes it a valuable building block in organic synthesis, particularly for the introduction of the ethylsulfonyl ethane group into larger, more complex molecules. Its primary applications lie in the development of active pharmaceutical ingredients (APIs) and the manufacturing of agrochemicals such as herbicides and pesticides.[1] The sulfonyl group can enhance the solubility, stability, and biological activity of the final products, making this intermediate highly sought after in medicinal and agricultural chemistry.

Table 1: Physicochemical Properties of 1-Chloro-2-(ethylsulfonyl)ethane [1]

| Property | Value |

| CAS Number | 25027-40-1 |

| Molecular Formula | C₄H₉ClO₂S |

| Molecular Weight | 156.63 g/mol |

| Appearance | Light yellow to yellow liquid or solid |

| Melting Point | 19.8 °C (lit.) |

| Boiling Point | 292.6 °C at 760 mmHg (lit.) |

| Density | 1.2836 g/cm³ at 16 °C (lit.) |

Synthetic Strategies: A Tale of Two Pathways

The synthesis of 1-Chloro-2-(ethylsulfonyl)ethane can be approached via two principal synthetic routes, each with its own set of advantages and challenges. This guide will explore both the oxidation of a sulfide precursor and the hydrochlorination of a vinyl sulfone.

Pathway A: Oxidation of 2-(Ethylthio)ethyl Chloride

This is the most direct and commonly referenced method for the preparation of 1-Chloro-2-(ethylsulfonyl)ethane. The synthesis starts from the readily available precursor, 2-(Ethylthio)ethyl chloride (also known as 2-chloroethyl ethyl sulfide), and involves the oxidation of the sulfide to a sulfone.

The oxidation of a sulfide to a sulfone proceeds in two stages: first to a sulfoxide and then to the sulfone. This transformation requires a potent oxidizing agent. The choice of oxidant and reaction conditions is critical to ensure complete oxidation to the sulfone while minimizing side reactions.

Caption: Stepwise oxidation of the thioether to the sulfone.

Common oxidizing agents for this transformation include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂). The selection of the oxidant influences the reaction conditions, work-up procedure, and overall process safety.

This protocol is adapted from a general method for the selective oxidation of sulfides to sulfones and offers a "greener" alternative to heavy metal-based oxidants.[2]

Materials:

-

2-(Ethylthio)ethyl chloride (1.0 eq)

-

Glacial Acetic Acid

-

30% Hydrogen Peroxide (H₂O₂) (3.0 eq)

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-(Ethylthio)ethyl chloride in glacial acetic acid.

-

Addition of Oxidant: Cool the solution in an ice bath. Slowly add 30% hydrogen peroxide dropwise via the dropping funnel, ensuring the internal temperature is maintained below 20 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the mixture into a beaker containing a cold, saturated solution of sodium bicarbonate to neutralize the acetic acid. Caution: This will generate CO₂ gas, so perform this step slowly and in a well-ventilated fume hood.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3x).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product. The crude 1-Chloro-2-(ethylsulfonyl)ethane can be further purified by vacuum distillation or recrystallization.

Self-Validation and Trustworthiness:

-

Temperature Control: The initial cooling and slow addition of H₂O₂ are crucial to control the exothermic reaction and prevent runaway conditions.

-

Monitoring: Regular TLC analysis ensures that the reaction is driven to completion and helps to avoid over-oxidation or incomplete conversion.

-

Neutralization: The careful neutralization step is essential for safe handling and effective extraction of the product.

When hydrogen peroxide is dissolved in acetic acid, peracetic acid is formed in situ. Peracetic acid is a stronger oxidizing agent than hydrogen peroxide itself. The oxidation of the sulfide likely proceeds via a nucleophilic attack of the sulfur atom on the electrophilic oxygen of the peracetic acid. This is followed by a second oxidation step to convert the intermediate sulfoxide to the final sulfone.

Caption: Plausible mechanism for the oxidation of a sulfide to a sulfone using peracetic acid.

Pathway B: Hydrochlorination of Ethyl Vinyl Sulfone

An alternative synthetic approach involves the addition of hydrogen chloride (HCl) across the double bond of ethyl vinyl sulfone. This method is attractive as ethyl vinyl sulfone is also a commercially available starting material.

The ethylsulfonyl group is strongly electron-withdrawing, which deactivates the double bond towards electrophilic attack compared to a simple alkene. However, the addition of a strong acid like HCl can still proceed. According to Markovnikov's rule, the proton will add to the carbon atom that results in the more stable carbocation. In this case, the carbocation at the carbon adjacent to the sulfonyl group is destabilized by the inductive effect of the sulfonyl group. Therefore, the proton adds to the terminal carbon, and the chloride ion attacks the carbon bearing the sulfonyl group. However, due to the strong electron-withdrawing nature of the sulfonyl group, the reaction may not follow the classical carbocation pathway and could proceed via a concerted or a Michael-type addition mechanism.[3][4]

Caption: Overall reaction for the hydrochlorination of ethyl vinyl sulfone.

Materials:

-

Ethyl vinyl sulfone (1.0 eq)

-

Anhydrous Hydrogen Chloride (gas or solution in a non-reactive solvent)

-

Anhydrous, non-polar solvent (e.g., dichloromethane, diethyl ether)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a gas inlet tube, a magnetic stirrer, and a drying tube, dissolve ethyl vinyl sulfone in an anhydrous, non-polar solvent.

-

Addition of HCl: Cool the solution to 0 °C. Bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in an anhydrous solvent dropwise.

-

Reaction: Monitor the reaction by TLC or GC-MS. The reaction time will depend on the concentration of HCl and the temperature.

-

Work-up: Once the reaction is complete, purge the excess HCl with a stream of dry nitrogen.

-

Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or recrystallization.

Self-Validation and Trustworthiness:

-

Anhydrous Conditions: The use of anhydrous reagents and solvents is critical to prevent the formation of byproducts from the reaction of HCl with water.

-

Monitoring: Close monitoring of the reaction is necessary to determine the optimal reaction time and prevent potential side reactions.

-

Safety: Anhydrous HCl is a corrosive gas. This reaction must be performed in a well-ventilated fume hood with appropriate safety precautions.

Characterization and Quality Control

The identity and purity of the synthesized 1-Chloro-2-(ethylsulfonyl)ethane should be confirmed using a combination of spectroscopic techniques. The following are predicted data based on the structure of the molecule.[5]

Table 2: Predicted ¹H NMR Spectroscopic Data (CDCl₃) [5]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.9 - 4.1 | Triplet | 2H | -SO₂-CH₂-CH₂-Cl |

| ~3.5 - 3.7 | Triplet | 2H | -SO₂-CH₂-CH₂-Cl |

| ~3.2 - 3.4 | Quartet | 2H | CH₃-CH₂-SO₂- |

| ~1.4 - 1.6 | Triplet | 3H | CH₃-CH₂-SO₂- |

Table 3: Predicted ¹³C NMR Spectroscopic Data (CDCl₃) [5]

| Chemical Shift (δ) ppm | Assignment |

| ~55 - 60 | -SO₂-CH₂-CH₂-Cl |

| ~50 - 55 | CH₃-CH₂-SO₂- |

| ~40 - 45 | -SO₂-CH₂-CH₂-Cl |

| ~5 - 10 | CH₃-CH₂-SO₂- |

Table 4: Predicted Infrared (IR) Absorption Data [5]

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 1350 - 1300 | SO₂ asymmetric stretch |

| 1150 - 1100 | SO₂ symmetric stretch |

| 750 - 600 | C-Cl stretch |

Mass Spectrometry (MS): The electron ionization mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 156 and 158 in a roughly 3:1 ratio, characteristic of a compound containing one chlorine atom.

Safety and Handling

1-Chloro-2-(ethylsulfonyl)ethane should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, consult the Material Safety Data Sheet (MSDS).

Conclusion

The synthesis of 1-Chloro-2-(ethylsulfonyl)ethane is a critical process for the production of various pharmaceuticals and agrochemicals. The oxidation of 2-(ethylthio)ethyl chloride with hydrogen peroxide in acetic acid presents a reliable and relatively "green" synthetic route. While the hydrochlorination of ethyl vinyl sulfone is a plausible alternative, further research is needed to develop a robust and validated experimental protocol. This guide provides the foundational knowledge and practical steps for the successful synthesis and characterization of this important chemical intermediate.

References

-

Hydrohalogenation of Alkenes - Organic Chemistry Tutor. Available at: [Link]

-

3.2.1 – Hydrohalogenation of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). Open Library Publishing Platform. Available at: [Link]

-

1-Chloro-2-(ethylsulfonyl)ethane. MySkinRecipes. Available at: [Link]

-

The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. MDPI. Available at: [Link]

-

Bis(2-chloroethyl) sulfone. NIST WebBook. Available at: [Link]

-

Advancements in hydrochlorination of alkenes. PMC - NIH. Available at: [Link]

-

Hydrohalogenation of Alkenes and Markovnikov's Rule. Master Organic Chemistry. Available at: [Link]

-

Experimental and theoretical studies of the reaction of the OH radical with alkyl sulfides: 2. Kinetics and mechanism of the OH initiated oxidation of methylethyl and diethyl sulfides; observations of a two channel oxidation mechanism. Physical Chemistry Chemical Physics (RSC Publishing). Available at: [Link]

-

Mechanistic Studies of the Selective Oxygen Oxidation of Sulfides to Sulfoxides Catalyzed by Dihalo Ruthenium (II) Complexes. Taylor & Francis eBooks. Available at: [Link]

-

Mechanism for the Oxidation of Sulfides and Sulfoxides with Periodates: Reactivity of the Oxidizing Species. ResearchGate. Available at: [Link]

-

Oxidation of sulfides to sulfoxides and sulfones. ResearchGate. Available at: [Link]

-

Photocatalytic Oxidation of 2-Chloroethyl Ethyl Sulfide on TiO 2-SiO2 Powders. ResearchGate. Available at: [Link]

-

1-Chloro-2-(ethylsulfonyl)ethane. MySkinRecipes. Available at: [Link]

-

2-Chloroethyl ethyl sulfide. Wikipedia. Available at: [Link]

-

2-Chloroethyl ethyl sulfide. Haz-Map. Available at: [Link]

-

2-Chloroethyl ethyl sulfide. PubChem - NIH. Available at: [Link]

-

The Removal of 2-Chloroethyl Ethyl Sulfide Using Activated Carbon Nanofibers Embedded with MgO and Al2O3 Nanoparticles. Journal of Chemical & Engineering Data - ACS Publications. Available at: [Link]

-

Ethyl vinyl sulfone. SIELC Technologies. Available at: [Link]

-

Sulfones: An important class of organic compounds with diverse biological activities. ResearchGate. Available at: [Link]

-

Synthesis, characterization and crystal structure of 2-chloroethyl(methylsulfonyl)methanesulfonate. New Journal of Chemistry (RSC Publishing). Available at: [Link]

-

Iron-catalyzed radical Markovnikov hydrohalogenation and hydroazidation of alkenes. ResearchGate. Available at: [Link]

-

Vinyl sulfone synthesis by C-S coupling reactions. Organic Chemistry Portal. Available at: [Link]

-

C2H5Cl CH3CH2Cl chloroethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethyl chloride 1-H nmr explaining spin-spin coupling for line splitting. doc brown's advanced organic chemistry revision notes. Available at: [Link]

-

C4H9Cl (CH3)2CH2Cl 1-chloro-2-methylpropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl chloride 1-H nmr explaining spin-spin coupling for line splitting. doc brown's advanced organic chemistry revision notes. Available at: [Link]

-

For the preparation of chloroethane,. Allen. Available at: [Link]

-

Preparation of Ethyl Chloride from Different Compounds How can you pr... Filo. Available at: [Link]

- Method for preparing chloroethane from chlorination by-product hydrogen chloride. Google Patents.

-

Oxidation of Alkenes Using Potassium Permanganate (Hot and Cold Conditions). YouTube. Available at: [Link]

-

Oxidation of Alkenes with Potassium Manganate. Chemistry LibreTexts. Available at: [Link]

-

permanganate promoted oxidative: Topics by Science.gov. Available at: [Link]

-

The Mechanism of Permanganate Oxidation of Sulfides and Sulfoxides. ResearchGate. Available at: [Link]

-

Kinetic and Mechanistic Study of Oxidation of Ester By KMnO. Oriental Journal of Chemistry. Available at: [Link]

-

Physical CHEMISTRY. TSI Journals. Available at: [Link]

-

Synthesis of 1-chloro-2-(2-t-butyldimethylsilyloxyethoxy)ethane. PrepChem.com. Available at: [Link]

-

An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI. Available at: [Link]

- Synthetic Development and Scale-Up of a Complex Pyrazole Fragment of Lenacapavir. CoLab.

- WO2002094752A1 - Process for vinyl chloride manufacture from ethane and ethylene with air feed and alternative hcl processing methods. Google Patents.

-

Ethane-Based Catalytic Process for Vinyl Chloride Manufacture. Research Collection. Available at: [Link]

-

Selective Oxidation of 2-Chloroethyl Ethyl Sulfide in Aqueous Media Catalyzed by {Mo 72 M 30 } Nano-polyoxometalate Clusters Differentiating the Catalytic Activity of Nodal Metals. ResearchGate. Available at: [Link]

-

BIS(2-CHLOROETHYL) SULFONE. gsrs. Available at: [Link]

Sources

- 1. 1-Chloro-2-(ethylsulfonyl)ethane [myskinrecipes.com]

- 2. mdpi.com [mdpi.com]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. 3.2.1 – Hydrohalogenation of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 5. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide on the Reactivity of 1-Chloro-2-(ethylsulfonyl)ethane with Nucleophiles

Executive Summary

1-Chloro-2-(ethylsulfonyl)ethane stands as a versatile bifunctional reagent in modern organic synthesis. Its reactivity is governed by two key features: a labile chlorine atom susceptible to nucleophilic substitution and an electron-deficient β-carbon, primed for Michael-type additions. This guide provides a comprehensive exploration of the nuanced reactivity of this compound with a range of nucleophiles. We will delve into the mechanistic underpinnings of its reactions, analyze the factors influencing reaction pathways, and provide field-proven experimental protocols for its application. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the synthetic potential of 1-chloro-2-(ethylsulfonyl)ethane.

Introduction: The Chemical Personality of 1-Chloro-2-(ethylsulfonyl)ethane

1-Chloro-2-(ethylsulfonyl)ethane, with the chemical formula C₄H₉ClO₂S, is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility stems from the presence of two reactive sites, which can be selectively targeted by nucleophiles under specific reaction conditions. The powerful electron-withdrawing nature of the ethylsulfonyl group significantly influences the reactivity of the adjacent carbon-chlorine bond, making it a focal point for synthetic transformations.

Key Structural Features and Their Implications:

-

Ethylsulfonyl Group (-SO₂Et): This potent electron-withdrawing group acidifies the α-protons and activates the β-carbon for nucleophilic attack.

-

Chlorine Atom (-Cl): A good leaving group, its departure is facilitated by the neighboring sulfonyl group.

These features predispose the molecule to two primary reaction pathways with nucleophiles:

-

Nucleophilic Substitution (SN2): Direct displacement of the chloride ion by a nucleophile.

-

Elimination-Addition (Michael Addition): In the presence of a base, elimination of HCl can occur to form ethyl vinyl sulfone in situ, which then undergoes a Michael addition with the nucleophile.[2]

The competition between these pathways is a central theme in the chemistry of 1-chloro-2-(ethylsulfonyl)ethane and will be a recurring topic of discussion.

Mechanistic Dichotomy: SN2 versus Elimination-Addition

The choice between a direct substitution and an elimination-addition pathway is dictated by the nature of the nucleophile, the base strength, and the reaction conditions.

The SN2 Pathway: A Direct Approach

In a classic SN2 reaction, a nucleophile directly attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion in a single, concerted step.[3][4]

Causality Behind the SN2 Choice:

-

Strong, Non-basic Nucleophiles: Nucleophiles that are strong but have low basicity, such as iodide, thiols, and certain amines, favor the SN2 pathway.[3] This is because they are more inclined to attack the electrophilic carbon than to abstract a proton.

-

Aprotic Solvents: Polar aprotic solvents like DMF or DMSO are preferred as they solvate the cation but not the nucleophile, enhancing its nucleophilicity.

The Elimination-Addition Pathway: An Indirect Route via Ethyl Vinyl Sulfone

In the presence of a base, 1-chloro-2-(ethylsulfonyl)ethane can undergo an E2 elimination to form ethyl vinyl sulfone. This highly reactive Michael acceptor then readily undergoes conjugate addition with a wide range of nucleophiles.[5][6]

Causality Behind the Elimination-Addition Choice:

-

Strong, Bulky Bases: Sterically hindered bases, such as potassium tert-butoxide, favor the abstraction of a proton over nucleophilic attack, promoting the elimination pathway.

-

Soft Nucleophiles: Nucleophiles that are "soft" according to Hard-Soft Acid-Base (HSAB) theory, such as thiolates and enamines, are excellent Michael donors.[7][8]

-

Protic Solvents: Protic solvents can stabilize the transition state of the Michael addition.

Reactivity with Specific Classes of Nucleophiles: A Comparative Analysis

The following table summarizes the expected reactivity of 1-chloro-2-(ethylsulfonyl)ethane with various nucleophiles, highlighting the predominant reaction pathway and key considerations.

| Nucleophile Class | Example(s) | Predominant Pathway | Key Considerations & Causality |

| Oxygen Nucleophiles | Alkoxides (RO⁻), Phenoxides (ArO⁻) | Elimination-Addition | Strong bases, favor elimination. Product is an ether. |

| Nitrogen Nucleophiles | Amines (RNH₂, R₂NH), Azides (N₃⁻) | SN2 or Elimination-Addition | Primary/secondary amines can act as both nucleophile and base. Azide is a good SN2 nucleophile. |

| Sulfur Nucleophiles | Thiolates (RS⁻) | Elimination-Addition | Excellent Michael donors due to their "softness".[7][8] |

| Carbon Nucleophiles | Enolates, Grignard Reagents (RMgX) | Elimination-Addition | Strong bases and good Michael donors.[9] |

| Halide Ions | I⁻, Br⁻ | SN2 (Finkelstein reaction) | Good nucleophiles, especially iodide, promoting halide exchange. |

Experimental Protocols: A Practical Guide

The following protocols are designed to be self-validating, with clear endpoints and characterization methods.

Protocol 1: SN2 Reaction with Sodium Azide

Objective: To synthesize 1-azido-2-(ethylsulfonyl)ethane via a direct SN2 displacement.

Methodology:

-

Reaction Setup: To a solution of 1-chloro-2-(ethylsulfonyl)ethane (1.0 eq) in anhydrous DMF, add sodium azide (1.2 eq).

-

Reaction Conditions: Stir the mixture at 50 °C under a nitrogen atmosphere.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Workup: Quench the reaction with water and extract the product with ethyl acetate.

-

Purification: Purify the crude product by column chromatography on silica gel.

-

Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and IR spectroscopy.

Trustworthiness: The disappearance of the starting material and the appearance of a new spot on TLC with a different Rf value, coupled with spectroscopic data consistent with the azido product, validates the success of the reaction.

Protocol 2: Elimination-Addition with Thiophenol

Objective: To synthesize 2-(phenylthio)ethyl ethyl sulfone via an in-situ generation of ethyl vinyl sulfone followed by Michael addition.

Methodology:

-

Reaction Setup: To a solution of thiophenol (1.1 eq) and 1-chloro-2-(ethylsulfonyl)ethane (1.0 eq) in ethanol, add triethylamine (1.2 eq) dropwise at 0 °C.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitoring: Monitor the formation of the product by LC-MS.

-

Workup: Remove the solvent under reduced pressure and partition the residue between water and dichloromethane.

-

Purification: Purify the product by crystallization or column chromatography.

-

Characterization: Characterize the product by melting point, ¹H NMR, and ¹³C NMR.

Trustworthiness: The formation of a single major product with a mass corresponding to the Michael adduct, as confirmed by LC-MS, and subsequent spectroscopic confirmation provides a high degree of confidence in the outcome.

Advanced Applications in Drug Development

The dual reactivity of 1-chloro-2-(ethylsulfonyl)ethane makes it a valuable building block in the synthesis of complex molecules with potential therapeutic applications. For instance, the ethylsulfonyl moiety is present in a number of approved drugs, where it often serves to improve pharmacokinetic properties.

The ability to introduce diverse functionalities via either SN2 or Michael addition allows for the rapid generation of compound libraries for screening purposes. The vinyl sulfone intermediate, in particular, is a known reactive group in certain classes of covalent inhibitors.[5]

Conclusion: A Versatile Tool for the Synthetic Chemist

1-Chloro-2-(ethylsulfonyl)ethane is a reagent of significant synthetic potential. A thorough understanding of its reactivity profile, particularly the factors that govern the competition between SN2 and elimination-addition pathways, is crucial for its effective utilization. By carefully selecting nucleophiles, bases, and reaction conditions, chemists can harness the power of this bifunctional molecule to construct a wide array of valuable compounds.

References

-

MySkinRecipes. 1-Chloro-2-(ethylsulfonyl)ethane. [Link]

-

Polymer Chemistry (RSC Publishing). Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization. [Link]

-

PubMed. Vinyl sulfone-modified carbohydrates: Michael acceptors and 2π partners for the synthesis of functionalized sugars and enantiomerically pure carbocycles and heterocycles. [Link]

-

Wikipedia. Vinyl sulfone dyes. [Link]

-

Wikipedia. Vinyl sulfone. [Link]

-

ResearchGate. Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization | Request PDF. [Link]

- Google Patents.

-

Chemistry LibreTexts. 4.4: Nucleophilic substitution and elimination reactions. [Link]

-

ACS Publications. Organocatalytic Michael Addition of Aldehydes to Vinyl Sulfones: Enantioselective α-Alkylations of Aldehydes and Their Derivatives | Organic Letters. [Link]

-

Thieme E-Books & E-Journals. Highly Enantioselective Michael Addition of α-Substituted Nitrophosphonates to a Vinyl Sulfone. [Link]

Sources

- 1. 1-Chloro-2-(ethylsulfonyl)ethane [myskinrecipes.com]

- 2. Vinyl sulfone dyes - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Vinyl sulfone-modified carbohydrates: Michael acceptors and 2π partners for the synthesis of functionalized sugars and enantiomerically pure carbocycles and heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Vinyl sulfone - Wikipedia [en.wikipedia.org]

- 7. Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

Electrophilic nature of 1-Chloro-2-(ethylsulfonyl)ethane

An In-Depth Technical Guide to the Electrophilic Nature and Synthetic Utility of 1-Chloro-2-(ethylsulfonyl)ethane

This guide provides an in-depth exploration of 1-Chloro-2-(ethylsulfonyl)ethane (CAS No. 25027-40-1), a versatile bifunctional reagent. We will dissect the molecular architecture that underpins its potent electrophilicity and explore its application in key synthetic transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound's unique reactivity.

Core Molecular Characteristics

1-Chloro-2-(ethylsulfonyl)ethane is a solid or liquid at room temperature with a melting point of 19.8 °C.[1] Its utility in organic synthesis stems from the two distinct functional groups within its structure: a primary alkyl chloride and an ethyl sulfone.

| Property | Value | Source |

| Molecular Formula | C₄H₉ClO₂S | [1][2][3][4] |

| Molecular Weight | 156.63 g/mol | [1][2][3][4] |

| CAS Number | 25027-40-1 | [2][3][4] |

| Melting Point | 19.8 °C (lit.) | [1] |

| Boiling Point | 292.6 °C at 760 mmHg (lit.) | [1] |

| Density | 1.2836 g/cm³ at 16 °C (lit.) | [1] |

The key to its reactivity lies in the powerful electron-withdrawing nature of the ethylsulfonyl group (-SO₂Et). This group exerts a strong negative inductive effect (-I) across the ethane backbone, which significantly influences the adjacent carbon-chlorine bond.

Caption: Generalized Sₙ2 mechanism for 1-Chloro-2-(ethylsulfonyl)ethane.

Field-Proven Protocol: General Sₙ2 Reaction

This protocol describes a general procedure for the Sₙ2 reaction with a generic nucleophile (Nu-H), such as an amine or thiol. The choice of a non-nucleophilic base is critical to prevent it from competing with the primary nucleophile.

Objective: To substitute the chloride with a desired nucleophile.

Materials:

-

1-Chloro-2-(ethylsulfonyl)ethane

-

Nucleophile (e.g., Pyrrolidine, 1.1 equivalents)

-

Non-nucleophilic base (e.g., DIEA, 1.2 equivalents)

-

Anhydrous polar aprotic solvent (e.g., Acetonitrile)

-

Round-bottom flask, magnetic stirrer, condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

System Preparation: Assemble the glassware and purge with an inert gas. This is crucial to prevent side reactions with atmospheric moisture, especially if the nucleophile is sensitive.

-

Reagent Addition: To the flask, add anhydrous acetonitrile, the nucleophile (1.1 eq), and the non-nucleophilic base (1.2 eq). Stir the solution.

-

Substrate Introduction: Dissolve 1-Chloro-2-(ethylsulfonyl)ethane (1.0 eq) in a minimal amount of anhydrous acetonitrile and add it dropwise to the stirring solution at room temperature. The dropwise addition helps to control any potential exotherm.

-

Reaction: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS. The higher temperature provides the activation energy needed for the substitution to proceed at a practical rate.

-

Work-up: Upon completion, cool the reaction to room temperature. Remove the solvent under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove salts and water-soluble impurities.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to isolate the desired substituted product.

Reactivity Profile II: In-Situ Generation of a Michael Acceptor

A more powerful application of this reagent involves its role as a precursor to ethyl vinyl sulfone ((Ethylsulfonyl)ethene), a highly reactive Michael acceptor. [5]In the presence of a base, 1-Chloro-2-(ethylsulfonyl)ethane readily undergoes an E2 elimination of HCl. If a suitable Michael donor is present in the reaction mixture, it will be trapped in a tandem elimination-conjugate addition sequence.

This strategy is exceptionally useful as ethyl vinyl sulfone itself is a potent lachrymator and is often preferably generated in-situ. [6]The vinyl sulfone motif is a privileged structure in medicinal chemistry, often acting as a covalent warhead in targeted inhibitors. [7]

Caption: Tandem elimination and Michael addition pathway.

Field-Proven Protocol: Tandem Elimination-Michael Addition

This protocol details the reaction with a soft nucleophile, such as a thiol, which readily participates in Michael additions. [8][9][10] Objective: To perform a one-pot synthesis of a β-thioethyl ethyl sulfone derivative.

Materials:

-

1-Chloro-2-(ethylsulfonyl)ethane

-

Thiol (e.g., Thiophenol, 1.0 equivalent)

-

Base (e.g., Triethylamine, 2.2 equivalents)

-

Solvent (e.g., Tetrahydrofuran - THF)

-

Standard glassware and inert atmosphere setup

Procedure:

-

System Preparation: Ensure all glassware is dry and the system is under an inert atmosphere.

-

Reagent Addition: In the reaction flask, dissolve the thiol (1.0 eq) and 1-Chloro-2-(ethylsulfonyl)ethane (1.05 eq) in THF. The slight excess of the chloro-sulfone ensures the complete consumption of the valuable thiol.

-

Base Addition: Cool the solution to 0 °C using an ice bath. This is critical to manage the exothermicity of both the elimination and the subsequent Michael addition. Slowly add triethylamine (2.2 eq) dropwise. The first equivalent facilitates the elimination, while the second acts as a base to deprotonate the thiol, forming the nucleophilic thiolate.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Quench the reaction by adding water. Extract the product with an organic solvent like dichloromethane. Wash the combined organic layers with dilute acid (to remove excess triethylamine), water, and brine.

-

Purification: Dry the organic phase, concentrate, and purify via flash column chromatography to yield the pure Michael adduct.

Spectroscopic Characterization

Accurate characterization is paramount. The following tables provide predicted spectroscopic data for the parent compound, 1-Chloro-2-(ethylsulfonyl)ethane, based on established principles. [11] Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz) [11]| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | | :--- | :--- | :--- | :--- | | ~3.9 - 4.1 | Triplet | 2H | -SO₂-CH₂-CH₂-Cl | | ~3.5 - 3.7 | Triplet | 2H | -SO₂-CH₂-CH₂-Cl | | ~3.2 - 3.4 | Quartet | 2H | CH₃-CH₂-SO₂- | | ~1.4 - 1.6 | Triplet | 3H | CH₃-CH₂-SO₂- |

Table 2: Predicted IR Absorption Data [11]| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | | :--- | :--- | :--- | | 1350 - 1300 | SO₂ asymmetric stretch | Strong | | 1150 - 1100 | SO₂ symmetric stretch | Strong | | 750 - 600 | C-Cl stretch | Strong |

Safety and Handling

1-Chloro-2-(ethylsulfonyl)ethane must be handled with extreme care in a well-ventilated chemical fume hood. [12]It is classified with multiple hazards.

-

Hazards: Harmful if swallowed or in contact with skin (H302 + H312), Toxic if inhaled (H331), and Suspected of causing cancer (H351). It is also harmful to aquatic life with long-lasting effects. * Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, and a lab coat. [12]Gloves must be inspected prior to use and removed using the proper technique to avoid skin contact. * Handling Precautions: Obtain special instructions before use and do not handle until all safety precautions have been read and understood. Avoid breathing mist or vapors. Wash skin thoroughly after handling. * Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [12]Keep locked up or in an area accessible only to qualified persons. Always consult the most current Safety Data Sheet (SDS) before use. [6][12][13][14]

Conclusion

1-Chloro-2-(ethylsulfonyl)ethane is a potent electrophilic building block whose reactivity can be directed in two primary ways. It can undergo direct Sₙ2 displacement to introduce a variety of functionalities, or it can serve as a stable precursor for the in-situ generation of ethyl vinyl sulfone, a powerful Michael acceptor. This dual reactivity makes it a valuable tool in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and agrochemicals. [1]A thorough understanding of its electronic nature and careful adherence to safety protocols are essential for its successful and safe application in the laboratory.

References

- Spectroscopic Analysis of 1-Chloro-2-(ethylsulfonyl)ethane: A Technical Guide. Benchchem.

- 1-Chloro-2-(ethylsulfonyl)ethane. MySkinRecipes.

- Safety Data Sheet for 1-chloro-2-(ethylsulfonyl)ethane. Sigma-Aldrich.

- Safety Data Sheet for 2-Chloroethanesulfonyl chloride. Fisher Scientific.

- Safety Data Sheet for 2-Chloroethanesulfonyl chloride. Fisher Scientific.

- Safety Data Sheet for Ethanesulfonyl chloride. Fisher Scientific.

- Safety Data Sheet for Ethanesulfonyl chloride. Thermo Fisher Scientific.

- 1-chloro-2-(ethylsulfonyl)ethane synthesis. ChemicalBook.

- Michael addition reaction. Wikipedia.

- Michael Addition. Organic Chemistry Portal.

- Michael Reaction. NROChemistry.

- 1-chloro-2-(ethylsulfonyl)ethane. A1Suppliers.

- 1-chloro-2-(ethylsulfonyl)ethane AldrichCPR. Sigma-Aldrich.

- The Michael Addition Reaction and Conjug

- Michael Addition. Organic Chemistry Tutor.

- Preparation of characterization of poly(ethylene glycol) vinyl sulfone. PubMed.